Solubility Profile and Solvent Compatibility of 2-Bromoethylamine Hydrochloride
Solubility Profile and Solvent Compatibility of 2-Bromoethylamine Hydrochloride
An In-Depth Technical Guide on the Solubility of 2-Bromoethylamine Hydrochloride
Executive Summary
2-Bromoethylamine hydrochloride (2-BEA[1]·HCl) is a critical bifunctional building block used in the synthesis of nitrogen-containing heterocycles (e.g., thiazolines, imidazolidines) and pharmaceutical intermediates such as Moclobemide. While the hydrobromide salt (2-BEA[2]·HBr, CAS 2576-47-8) is the standard commercial form due to its synthetic origin, the hydrochloride salt (CAS 58861-74-8) is often required for specific counter-ion compatibility in downstream biological assays or crystallographic studies.
This guide provides a definitive technical analysis of the solubility of 2-BEA·HCl. It synthesizes empirical data with structural logic to define solvent compatibility, purification protocols, and stability risks associated with solvation.
Chemical Identity & Structural Basis of Solubility
To understand the solubility behavior of 2-BEA·HCl, one must analyze its lattice energy and solvation thermodynamics.
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Chemical Formula:
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CAS Number: 58861-74-8 (HCl salt); Note: Often confused with HBr salt (2576-47-8).[3]
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Character: Ionic solid, highly polar, hygroscopic.[3]
Mechanistic Insight: The compound consists of a primary ammonium cation and a chloride anion. Its solubility is governed by the competition between the crystal lattice energy (ionic interactions) and the solvation energy provided by the solvent.
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Protophilic Solvents (Water, MeOH): High solubility due to strong hydrogen bonding with the ammonium protons and ion-dipole stabilization of the chloride.
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Aprotic Polar Solvents (DMSO, DMF): Moderate to high solubility driven by high dielectric constants capable of dissociating the ion pair.
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Non-Polar Solvents (Ether, Hexane): Insoluble. The solvent cannot overcome the lattice energy.
Solubility Compatibility Matrix
The following data summarizes the solubility behavior of 2-Bromoethylamine salts. Where specific gravimetric data for the HCl salt is absent in the literature, data is extrapolated from the structurally homologous hydrobromide salt, which exhibits nearly identical solvation characteristics.
| Solvent Class | Specific Solvent | Solubility Status | Experimental Observation |
| Polar Protic | Water | High (>500 mg/mL) | Freely soluble; exothermic dissolution. pH of solution is acidic (< 5.0). |
| Methanol | High | Soluble at RT; excellent for dissolving crude material before crystallization. | |
| Ethanol | Moderate | Soluble hot; sparingly soluble cold. Ideal for recrystallization. | |
| Isopropanol | Low | Soluble only at reflux; precipitates upon cooling. | |
| Polar Aprotic | DMSO | High | Soluble. Caution: Potential for S-alkylation side reactions upon prolonged heating. |
| DMF | Moderate/High | Soluble. Used in nucleophilic substitution reactions.[4] | |
| Acetone | Insoluble | Anti-solvent. Used to precipitate the salt from alcoholic solutions. | |
| Acetonitrile | Low | Sparingly soluble cold; often used as a suspension medium for reactions. | |
| Non-Polar | Diethyl Ether | Insoluble | Used to wash crystals to remove organic impurities. |
| Ethyl Acetate | Insoluble | Anti-solvent; precipitates the salt from methanol/ethanol. | |
| Chloroform | Insoluble | The salt floats; free base is soluble (but unstable). | |
| Hexane | Insoluble | Completely immiscible with the solid salt. |
Experimental Protocols
Protocol A: Purification via Differential Solubility (Recrystallization)
Objective: Purify crude 2-BEA·HCl (or convert HBr to HCl via ion exchange followed by crystallization) to remove colored impurities and hydrolysis products.
Principle: This method utilizes the steep solubility curve of the salt in ethanol (soluble hot, insoluble cold) and the "oiling out" prevention effect of the anti-solvent (acetone/ether).
Step-by-Step Workflow:
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Dissolution: Place 10 g of crude 2-BEA·HCl in a round-bottom flask. Add absolute ethanol (minimum volume, approx. 30–50 mL) and heat to reflux (78°C) until fully dissolved.
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Expert Note: If the solution is colored, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite.
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Cloud Point Induction: Remove from heat. While still warm (approx. 50°C), add warm acetone or ethyl acetate dropwise until a faint, persistent cloudiness appears.
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Crystallization: Re-dissolve the cloudiness with a few drops of ethanol. Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.
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Isolation: Filter the white crystalline precipitate under vacuum (Buchner funnel).
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Washing: Wash the filter cake with cold acetone (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove residual ethanol.
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Drying: Dry in a vacuum desiccator over
or KOH. Do not heat above 40°C during drying to prevent cyclization.
Protocol B: Solubility Determination (Visual Method)
For researchers needing precise data for a specific solvent system:
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Weigh 100 mg of 2-BEA·HCl into a vial.
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Add solvent in 100
L increments, vortexing for 1 minute between additions. -
Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).
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Sparingly Soluble: Clear solution with 1–10 mL solvent (10–100 mg/mL).
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Insoluble: Visible solid remains after 10 mL solvent (<10 mg/mL).
Critical Stability & Reactivity: The Aziridine Hazard
Warning: The solubility of 2-Bromoethylamine hydrochloride cannot be discussed without addressing its stability in solution. Dissolving this compound in water or polar solvents initiates a "ticking clock" toward cyclization.
The Cyclization Mechanism
In solution, particularly if the pH rises (neutral to basic) or temperature increases, the free amine performs an intramolecular nucleophilic attack on the carbon bearing the bromine. This releases the halide and forms the Aziridinium ion , a potent alkylating agent and severe blistering hazard.
Figure 1: Mechanism of instability in solution. The formation of the aziridinium ion is favored in neutral/basic solutions and by heat.
Safety Implications for Solubility Handling:
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Acidic Stabilization: Always maintain 2-BEA·HCl in acidic solution (pH < 3) if storing for any length of time. The protonated amine (
) is not nucleophilic and cannot cyclize. -
Fresh Preparation: Prepare solutions in DMSO or water immediately before use.
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Cold Storage: Keep solutions at 0–4°C to kinetically inhibit cyclization.
Applications Driven by Solubility
The differential solubility of 2-BEA·HCl dictates its role in synthesis:
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Heterocycle Synthesis (Thiazolines):
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Solvent:Ethanol (Reflux).
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Process: 2-BEA·HCl is soluble in hot ethanol, allowing it to react with thioamides. As the reaction proceeds, the less soluble product often precipitates or is crystallized upon cooling.
-
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Surface Modification (Titanate Nanotubes):
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Pharmaceutical Synthesis (Moclobemide Intermediate):
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Solvent:Toluene/Water (Biphasic).
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Process: The salt is dissolved in the aqueous phase and neutralized in situ to extract the reactive free amine into the organic phase for immediate reaction, minimizing aziridine formation time.
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References
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National Toxicology Program (NTP). (1992).[6] Chemical Properties of 2-Bromoethylamine Hydrobromide. National Institutes of Health.[6] Link
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Cortese, F. (1938). Beta-Bromoethylamine Hydrobromide.[1][7] Organic Syntheses, Coll. Vol. 2, p.91. Link
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BenchChem. (2025). Technical Guide on the Reactivity of 2-Bromoethylamine with Nucleophiles. Link
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Sigma-Aldrich. (n.d.). 2-Bromoethylamine hydrobromide Product Specification & Safety Data Sheet. Link
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GuideChem. (2020). Synthesis and Solubility Profile of 2-Bromoethylamine Hydrobromide. Link
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